molecular formula C12H22O B14152099 2-Dodecen-4-one CAS No. 65570-26-5

2-Dodecen-4-one

Cat. No.: B14152099
CAS No.: 65570-26-5
M. Wt: 182.30 g/mol
InChI Key: RBDKOLXWSXOZLC-ONNFQVAWSA-N
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Description

2-Dodecen-4-one is a medium-chain aliphatic ketone characterized by a 12-carbon backbone with a double bond at position 2 and a ketone group at position 4. Its molecular formula is C₁₂H₂₂O, and its IUPAC name is (E)-dodec-2-en-4-one (or (Z)-dodec-2-en-4-one depending on stereochemistry). The compound’s structure combines the reactivity of an α,β-unsaturated ketone, enabling participation in conjugate addition reactions, while its hydrophobic alkyl chain influences solubility and interaction with nonpolar environments.

Properties

CAS No.

65570-26-5

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-dodec-2-en-4-one

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h4,10H,3,5-9,11H2,1-2H3/b10-4+

InChI Key

RBDKOLXWSXOZLC-ONNFQVAWSA-N

Isomeric SMILES

CCCCCCCCC(=O)/C=C/C

Canonical SMILES

CCCCCCCCC(=O)C=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dodecen-4-one can be synthesized through several methods. One common approach involves the reaction of 1-dodecene with ozone, followed by reductive workup to yield the desired ketone. Another method includes the use of diketene and 3-hydroxy-1-nonene, which undergoes a series of reactions to form 2-dodecen-4-one .

Industrial Production Methods

Industrial production of 2-dodecen-4-one often involves large-scale ozonolysis of 1-dodecene, followed by catalytic hydrogenation. This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Dodecen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction of 2-dodecen-4-one typically yields the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones and alcohols, depending on the nucleophile used.

Scientific Research Applications

2-Dodecen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-dodecen-4-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with proteins and enzymes, altering their conformation and activity. This interaction can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Dodecene (C₁₂H₂₄)

  • Molecular Weight : 168.32 g/mol.
  • Properties: Lower boiling point compared to 2-Dodecen-4-one due to the absence of a polar ketone group. Higher hydrophobicity, making it less soluble in polar solvents.
  • Applications : Used in polymer synthesis and lubricant formulations .

2-Methyl-Dodecane-5-One (C₁₃H₂₆O)

  • Structure : Branched-chain ketone with a methyl group at position 2 and a ketone at position 5.
  • Molecular Weight : 198.35 g/mol.
  • Properties: Branching reduces melting point compared to linear analogs like 2-Dodecen-4-one. Steric hindrance from the methyl group may slow nucleophilic attacks on the ketone.

(4E)-1-(4-Hydroxy-3-Methoxyphenyl)Dodec-4-en-3-one

  • Structure: Aromatic-substituted dodecenone with a phenolic moiety.
  • Molecular Weight : 318.45 g/mol.
  • Properties :
    • The electron-withdrawing methoxy and hydroxy groups enhance electrophilicity at the ketone, increasing reactivity in nucleophilic additions.
    • Aromatic substitution introduces UV absorption, useful in analytical detection (e.g., HPLC) .

Dodecylbenzene (C₁₈H₃₀)

  • Structure : Aromatic hydrocarbon with a dodecyl chain.
  • Molecular Weight : 246.43 g/mol.
  • Properties: Nonpolar, used extensively in surfactant production (e.g., linear alkylbenzene sulfonates). Lacks the reactive ketone group, limiting its utility in organic synthesis compared to 2-Dodecen-4-one .

Data Table: Key Properties of 2-Dodecen-4-one and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C, est.) Key Applications
2-Dodecen-4-one C₁₂H₂₂O 182.30 α,β-unsaturated ketone ~250–270 Organic synthesis, fragrances
4-Dodecene C₁₂H₂₄ 168.32 Alkene ~215–220 Polymers, lubricants
2-Methyl-Dodecane-5-One C₁₃H₂₆O 198.35 Branched ketone ~260–280 Pharmaceutical intermediates
Dodecylbenzene C₁₈H₃₀ 246.43 Aromatic hydrocarbon ~290–310 Surfactants, detergents

Key Research Findings

Substituted dodecenones (e.g., aromatic derivatives) exhibit enhanced electronic effects, altering reaction kinetics compared to unsubstituted analogs .

For example, 2-Methyl-Dodecane-5-One shows moderate ADMET parameters, but 2-Dodecen-4-one’s activity remains uncharacterized .

Analytical Challenges :

  • Gas chromatography (GC) and mass spectrometry (MS) are critical for distinguishing isomers like 2-Dodecen-4-one and 4-Dodecene, but extraction inefficiencies and matrix effects can complicate analysis .

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